molecular formula C2H6O3S B146906 Ethanesulfonic acid CAS No. 594-45-6

Ethanesulfonic acid

Cat. No. B146906
CAS RN: 594-45-6
M. Wt: 110.13 g/mol
InChI Key: CCIVGXIOQKPBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid (ESA) is a compound that has been utilized in various chemical processes, including the esterification of industrial acidic crude palm oil for biodiesel production , and as a catalyst in the synthesis of ethyl levulinate . It has also been used in the synthesis of E-aryl ethenesulfonamides, which are valuable in the chemical and pharmaceutical industries . Additionally, ESA derivatives have been explored for their potential to release nitric oxide through base-induced β-elimination cleavage .

Synthesis Analysis

The synthesis of ESA-based compounds involves various methods. For instance, ESA has been used as a catalyst in the pre-treatment of acidic crude palm oil, which is a precursor to biodiesel production . Another study describes the synthesis of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes using ESA in a one-pot, two-step procedure . Moreover, ESA derivatives have been synthesized for nitric oxide release studies .

Molecular Structure Analysis

The molecular structure and vibrational spectra of ESA derivatives have been investigated using techniques such as FTIR, FT-Raman, and nuclear magnetic resonance (NMR). Density functional theory (DFT) calculations have been employed to determine the most stable conformers and to analyze the vibrational modes of these compounds . These studies provide insights into the structural characteristics of ESA and its derivatives.

Chemical Reactions Analysis

ESA is involved in various chemical reactions. It has been used as a catalyst in esterification reactions for biodiesel production , and in the synthesis of ethyl levulinate from levulinic acid and ethanol . The reactivity of ESA has also been explored in the context of synthesizing protected diazeniumdiolates for nitric oxide release .

Physical and Chemical Properties Analysis

The physical and chemical properties of ESA and its derivatives have been characterized through various analytical techniques. The chiral separation of amines using ESA as an acidic additive in high-performance liquid chromatography (HPLC) demonstrates the impact of ESA on the separation process . The preparation of sodium 2-mercapto-[14C]ethanesulfonate from [1-14C]ethanol illustrates the use of ESA in radiochemical syntheses . Additionally, the isomerization of alachlor-ethanesulfonic acid and its analysis using HPLC-NMR highlight the unique properties of ESA derivatives .

Scientific Research Applications

  • Metal–Organic Frameworks : ESA-based buffers like HEPES have been found to coordinate metal ions, contrary to their traditional use as non-coordinating ligands. A study demonstrated the formation of a polymeric complex using HEPES and silver(I) ion, indicating the potential of ESA derivatives in metal–organic framework (MOF) synthesis (Bilinovich et al., 2011).

  • Chiral Separation in Chromatography : ESA has shown a dramatic effect on the chiral high-performance liquid chromatography (HPLC) separation of basic compounds. This suggests its utility in improving the enantioseparation process in analytical chemistry (Stringham & Ye, 2006).

  • Proton Conductivity in MOFs : Research on Cr-MIL-88B MOFs functionalized with ESA derivatives displayed high proton conductivity, surpassing that of the Nafion membrane. This illustrates the application of ESA in developing high-performance proton-conducting materials (Liu et al., 2019).

  • Fuel Cell Catalysts : Sulfonation of carbon-supported catalysts using ESA derivatives can enhance both electronic and protonic conductivities. This suggests a potential application in the development of advanced fuel cell catalysts (Xu, Qi, & Kaufman, 2003).

  • Synthesis in Chemical and Pharmaceutical Fields : ESA derivatives have been used in efficient syntheses, like the preparation of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting their role in chemical and pharmaceutical synthesis (Aramini et al., 2003).

  • Enantioseparation of Basic Drugs : ESA significantly improves selectivity in the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases, challenging the common rule of thumb in enantioseparation (Ye & Stringham, 2006).

  • Biodiesel Production : ESA has been used as a catalyst in the esterification of industrial acidic crude palm oil for biodiesel production, indicating its potential in biofuel technology (Hayyan et al., 2011).

Safety And Hazards

Ethanesulfonic acid is considered hazardous. It causes severe skin burns and eye damage . Protective measures include wearing chemical impermeable gloves, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Relevant Papers

There are several papers related to Ethanesulfonic acid. For instance, a paper discusses the use of Ethanesulfonic acid as an esterification catalyst in the pre-treatment of ACPO (acidic crude palm oil) to produce biodiesel . Another paper discusses the recent developments in waterborne polyurethane dispersions (WPUDs), where Ethanesulfonic acid is used . For more detailed information, you may want to refer to these papers .

properties

IUPAC Name

ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVGXIOQKPBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060487
Record name Ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethanesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14157
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethanesulfonic acid

CAS RN

594-45-6
Record name Ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599310E3U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
C=C(C)COC(=O)N=C(N)c1ccc(NC(c2nc(OCOC(=O)C(C)(C)COC)n(-c3ncccn3)n2)c2cc(OC)cc(OCCOC(C)=O)c2F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
Ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
Ethanesulfonic acid
Reactant of Route 4
Ethanesulfonic acid
Reactant of Route 5
Reactant of Route 5
Ethanesulfonic acid
Reactant of Route 6
Ethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.